molecular formula C10H7ClF3NO3 B6604011 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid CAS No. 2825006-57-1

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

Cat. No.: B6604011
CAS No.: 2825006-57-1
M. Wt: 281.61 g/mol
InChI Key: HXSSRJOCQOBGRW-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative chemical compound with the CAS Registry Number 2825006-57-1 . Its molecular formula is C 10 H 7 ClF 3 NO 3 , corresponding to a molecular weight of 281.62 g/mol . The structure can be represented by the SMILES notation "O=C(O)C1=CC=C(C(F)(F)F)C=C1NC(CCl)=O" . As a specialty chemical, this compound integrates two key functional groups: a chloroacetamido moiety and a trifluoromethyl-substituted benzoic acid. The presence of these reactive groups makes it a valuable chemical synthon for further synthetic organic chemistry and medicinal chemistry research. It is primarily offered as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals . Currently, detailed data on its specific biological targets, mechanism of action, or direct research applications is not available in the public scientific literature . Its research value is derived from its potential as a versatile intermediate. The chloroacetyl group is a known reactive handle that can undergo substitution reactions with nucleophiles, while the benzoic acid core is a common scaffold in drug discovery. Researchers are encouraged to explore its utility in their proprietary projects. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSRJOCQOBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Carboxylation of 3,4-Dichlorobenzotrifluoride

The synthesis begins with 3,4-dichlorobenzotrifluoride, a common precursor for trifluoromethylbenzoic acids. As described in EP0780371B1, electrochemical reductive carboxylation in dimethylformamide (DMF) under CO₂ atmosphere yields magnesium 2-chloro-4-(trifluoromethyl)benzoate. Key parameters include:

  • Temperature : 0–20°C to minimize side reactions.

  • Current density : 5–50 mA/cm² for efficient electron transfer.

  • Electrolyte composition : Tetrabutylammonium bromide as a supporting electrolyte.

This step achieves the benzoic acid backbone with -CF₃ and -Cl groups at positions 4 and 2, respectively.

Chloroacetylation

The final step involves reacting the 2-amino-4-(trifluoromethyl)benzoic acid with chloroacetyl chloride. As inferred from VulcanChem’s documentation, this amidation is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to scavenge HCl:

2-NH2-4-CF3-C6H3COOH+ClCH2COClEt3N2-(ClCH2CONH)-4-CF3-C6H3COOH\text{2-NH}2\text{-4-CF}3\text{-C}6\text{H}3\text{COOH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-(ClCH}2\text{CONH)-4-CF}3\text{-C}6\text{H}3\text{COOH}

Yield optimization requires stoichiometric control and low temperatures (0–5°C) to prevent over-acylation.

Synthetic Route 3: Trifluoromethylation of Preformed 2-Aminobenzoic Acids

Late-Stage Trifluoromethylation

Recent advances in trifluoromethylation allow introducing -CF₃ groups via:

  • Sandmeyer-type reactions using CuCF₃ reagents.

  • Photocatalytic methods with CF₃SO₂Na.

Applying this to 2-(2-chloroacetamido)benzoic acid could streamline synthesis. However, regioselectivity and functional group tolerance remain concerns.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Starting Material 3,4-Dichlorobenzotrifluoride2-Bromo-4-CF₃-benzoic acid2-Aminobenzoic acid derivatives
Key Step Electrochemical carboxylationUllmann–Goldberg couplingTrifluoromethylation
Yield (Estimated) 40–60%50–70%30–50%
Advantages Scalable, established protocolAvoids electrochemical stepsModular late-stage modification
Challenges Specialized equipment neededHigh catalyst loadingRegioselectivity issues

Reaction Optimization and Challenges

Improving Amination Efficiency

The substitution of 2-chloro with -NH₂ in Route 1 often suffers from low yields due to:

  • Electron-withdrawing -CF₃ group deactivating the aromatic ring.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade sensitive intermediates.

Purification Strategies

  • Crystallization : The final product’s poor solubility in water allows isolation via acidification and filtration.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures resolves byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and amides, depending on the specific reaction pathway.

Scientific Research Applications

Local Anesthetic Properties

Research indicates that derivatives of this compound exhibit local anesthetic properties. For example, studies have shown that certain synthesized analogs can block nerve conduction effectively without significant side effects. This is particularly relevant for developing safer anesthetics with improved pharmacokinetic profiles .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid. Compounds within this class have been evaluated for their ability to inhibit bacterial growth, especially against strains resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Agricultural Applications

The compound serves as an important intermediate in the synthesis of herbicides. Its derivatives are utilized in formulations aimed at controlling weeds in crops like maize. The trifluoromethyl group enhances the herbicidal activity by increasing the lipophilicity and stability of the active ingredient in various environmental conditions .

Case Study: Local Anesthetic Development

A study conducted by Liliana et al. (2013) modified lidocaine to create a new compound based on this compound, which demonstrated improved efficacy and reduced side effects compared to traditional anesthetics. The modifications included altering functional groups to enhance lipid solubility and half-life, resulting in a promising candidate for clinical use .

Case Study: Herbicide Efficacy

In agricultural research, a series of trials were conducted to assess the effectiveness of herbicides derived from this compound against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a key ingredient in future herbicide formulations .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryLocal AnestheticsEffective nerve conduction block; fewer side effects
Agricultural ChemistryHerbicide FormulationsSignificant weed biomass reduction in trials

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 4-(2-Chloroacetamido)benzoic Acid
  • Structure : Chloroacetamido group at the 4-position; lacks the trifluoromethyl group.
  • Synthesis: Prepared from p-aminobenzoic acid and chloroacetyl chloride .
  • Key Differences : Absence of the trifluoromethyl group reduces lipophilicity and electronic effects. This may decrease membrane permeability compared to the target compound.
(b) 2-(2-Chloroacetamido)benzoic Acid
  • Structure : Chloroacetamido group at the 2-position; lacks the trifluoromethyl group.
  • Key Differences : The absence of the trifluoromethyl group may result in lower metabolic stability and altered target affinity.
(c) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
  • Structure: Trifluoromethyl and chloro groups on a phenoxy substituent at the 3-position.
  • Application : Intermediate for synthesizing herbicides like acifluorfen .
  • Key Differences: Phenoxy linkage versus amide group alters electronic properties and reactivity.

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Issues
2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid 2-ClCH₂CONH-, 4-CF₃ Not reported Likely moderate due to CF₃
4-(2-Chloroacetamido)benzoic acid 4-ClCH₂CONH- Not reported Higher than CF₃ analogs
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid 2-S-C₆H₄-CF₃ 153–154 Low (thioether linkage)
Salicylanilide 4-(trifluoromethyl)benzoate esters Esterified trifluoromethylbenzoate Not reported Low (MIC ≥0.49 µmol/L)

Notes:

  • The trifluoromethyl group increases lipophilicity but may reduce aqueous solubility.
  • Chloroacetamido derivatives often face solubility challenges, limiting in vitro activity .
(a) Antifungal Activity
  • Salicylanilide 4-(trifluoromethyl)benzoate esters : Exhibited MIC ≥0.49 µmol/L against molds but showed inconsistent potency due to poor solubility .
  • Target Compound : The chloroacetamido group may enhance antifungal activity via covalent binding, but solubility limitations could persist.
(b) Anticancer Potential
  • 2-(2-Chloroacetamido)benzoic acid derivatives : Demonstrated activity in thiazole-based anticancer agents .
  • Target Compound : The trifluoromethyl group may improve pharmacokinetics, but cytotoxicity risks from the chloroacetamido moiety require evaluation.

Biological Activity

2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid, also known by its chemical identifier CAS No. 2825006-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chloroacetamido group and a trifluoromethyl group. This unique structure contributes to its biological properties, particularly as a potential therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-1 and COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be attributed to the trifluoromethyl group, which enhances lipophilicity and membrane permeability .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymatic Inhibition : The compound's ability to inhibit COX enzymes suggests a competitive binding mechanism where it mimics substrate interactions, leading to decreased enzyme activity .
  • Cell Signaling Pathways : Research indicates that the compound may influence signaling pathways related to inflammation and cancer progression through modulation of transcription factors involved in these processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Anti-inflammatory Study :
    • A study demonstrated that doses of 50 mg/kg of the compound significantly reduced edema in a rat model of inflammation compared to control groups. Histological analysis showed decreased leukocyte infiltration in treated tissues .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Activity :
    • A cancer cell line study indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
4-Chloro-2-acetamidobenzoic acidAnti-inflammatoryLacks trifluoromethyl group
2-Hydroxypropanamido-5-trifluoromethyl benzoic acidAnti-inflammatory and antiplateletDifferent functional groups affecting activity

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid with high yield?

  • Methodology : The synthesis typically involves coupling 2-amino-4-(trifluoromethyl)benzoic acid with chloroacetyl chloride under controlled conditions. A literature-based approach (e.g., Matovic, 2005) suggests using anhydrous tetrahydrofuran (THF) as the solvent at 273 K to minimize side reactions. Dropwise addition of the chloroacetylating agent and post-reaction concentration under vacuum followed by ethanol recrystallization can yield ~55% pure product . Optimizing stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and maintaining low temperatures are critical to suppress hydrolysis of the chloroacetamido group .

Q. How can the structure of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis. Ensure slow evaporation of ethanol during crystallization to obtain high-quality crystals .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F}-NMR) and the chloroacetamido moiety (δ 3.8–4.2 ppm for CH2_2Cl in 1H^{1}\text{H}-NMR). For complex splitting patterns, use 2D NMR (COSY, HSQC) .

Q. What purification strategies are effective for removing unreacted starting materials?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for small-scale purification. For larger scales, recrystallization in ethanol or ethanol/water mixtures (80:20 v/v) effectively removes polar impurities. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers address unexpected side products during synthesis, such as hydrolysis of the chloroacetamido group?

  • Methodology : Hydrolysis to the corresponding hydroxyacetamido derivative is a common side reaction. To mitigate this:

  • Use anhydrous solvents (e.g., THF over DMF) and inert atmospheres (N2_2/Ar).
  • Add molecular sieves (3Å) to scavenge moisture.
  • Characterize side products via LC-MS and compare retention times with synthetic standards .

Q. What computational tools can predict reactivity or optimize reaction conditions for derivatives of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate reaction pathways for chloroacetamido substitution using Gaussian or ORCA. Focus on transition states involving nucleophilic attack (e.g., SN2 at the CH2_2Cl group).
  • Molecular docking : For bioactive derivatives, use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial enoyl-ACP reductase) .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives?

  • Methodology :

  • Data normalization : Ensure consistent assay conditions (e.g., IC50_{50} values under identical pH, temperature, and buffer systems).
  • SAR analysis : Compare substituent effects (e.g., replacing trifluoromethyl with methyl or nitro groups) to identify pharmacophore requirements. For example, evidence shows that trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Meta-analysis : Cross-reference biological data with structural analogs (e.g., 4-chloro-2-(trifluoromethyl)benzoic acid derivatives) to identify trends in activity .

Experimental Design & Troubleshooting

Q. What experimental design principles apply when studying the compound’s stability under varying pH conditions?

  • Methodology :

  • pH-rate profiling : Conduct accelerated stability studies (25–40°C) in buffers (pH 1–10). Monitor degradation via HPLC every 24 hours.
  • Degradation kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C. Note: The chloroacetamido group is prone to hydrolysis at pH > 8 .

Q. How can crystallography data from SHELX be reconciled with spectroscopic discrepancies?

  • Methodology : If NMR signals conflict with X-ray data (e.g., unexpected diastereomers), perform:

  • Dynamic NMR : To detect conformational exchange (e.g., amide bond rotation).
  • TWINABS refinement : For twinned crystals, use SHELXL’s twin-law correction to resolve occupancy ambiguities .

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